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Compound of Interest

Compound Name: ZH8659

Cat. No.: B12385770 Get Quote

The inhibitory potential of 8-quinolinecarboxylic acid derivatives has been evaluated against a

multitude of protein targets implicated in various diseases. Computational docking studies have

been crucial in predicting the binding affinities and interaction patterns of these compounds,

which in turn aids in the synthesis and development of more potent inhibitors.[1]

Anticancer Activity
In the realm of oncology, quinoline derivatives have been investigated as inhibitors of key

proteins in cancer signaling pathways. For instance, molecular docking studies have explored

their potential to inhibit targets like the c-Abl kinase, which is implicated in chronic myeloid

leukemia.[2]

Table 1: Comparative Docking and In Vitro Data for Anticancer 8-Quinolinecarboxylic Acid
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Derivative
Target
Protein
(PDB ID)

Docking
Score
(kcal/mol)

Binding
Energy
(kcal/mol)

IC50 (µM) Reference

Ethyl

carboxylate

derivative

(10d)

c-Abl kinase

(1IEP)
- -

43.1 (A549),

59.1 (MCF-7)
[2]

o-hydroxy

phenyl

piperazine

derivative

(10g)

c-Abl kinase

(1IEP)
- -

43.1 (A549),

59.1 (MCF-7)
[2]

6-hydroxy-2-

(4-

methoxyphen

yl) quinoline-

4-carboxylic

acid (M1)

Not Specified Good Affinity -

88.6

(HepG2),

62.5 (HCT-

116)

[3]

2-(4-

chlorophenyl)

-6-

hydroxyquinol

ine-4-

carboxylic

acid (M3)

Not Specified Good Affinity -

43.62

(HepG2),

15.3 (HCT-

116)

[3]

Antimicrobial Activity
The antibacterial potential of 8-quinolinecarboxylic acid derivatives has been explored through

docking studies against essential bacterial enzymes. For example, some derivatives have been

docked against targets in Aeromonas hydrophila to understand their mechanism of action.[4]
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Derivative Target Protein Docking Score
Binding
Energy
(kcal/mol)

Reference

Quinoline

carboxamide

analogues (1a,

1b, 1k-1o)

Aeromonas

hydrophila target
- - [4]

Quinoline

carboxamide

analogues (1f-

1q, 1s, 1t)

Enterococcus

species target
- - [4]

8-

hydroxyquinoline
Not Specified - - [5]

Antiviral Activity
Several studies have focused on the antiviral properties of quinoline derivatives, with docking

studies playing a key role in identifying potential inhibitors of viral proteins. For instance,

derivatives have been docked against HIV Reverse Transcriptase and proteins from the Yellow

Fever Virus (YFV) and Respiratory Syncytial Virus (RSV).[6][7]
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Derivative
Target Protein
(PDB ID)

Docking Score
(kcal/mol)

Reference

Quinoline derivative 4 RSV Fusion Protein - [6]

Quinoline derivative 6 YFV NS3 Helicase - [6]

Pyrimidine-containing

quinoline derivative 4

HIV Reverse

Transcriptase (4I2P)
-10.67 [7]

Pyrimidine-containing

quinoline derivative 5

HIV Reverse

Transcriptase (4I2P)
-10.38 [7]

Pyrimidine-containing

quinoline derivative 7

HIV Reverse

Transcriptase (4I2P)
-10.23 [7]

Rilpivirine (Standard)
HIV Reverse

Transcriptase (4I2P)
-8.56 [7]

Elvitegravir (Standard)
HIV Reverse

Transcriptase (4I2P)
-8.57 [7]

Experimental Protocols
Molecular Docking Methodology
Molecular docking is a computational method used to predict the preferred orientation of one

molecule to a second when bound to each other to form a stable complex.[2] The following

protocol outlines a general workflow for performing molecular docking studies.

Protein and Ligand Preparation:

The three-dimensional structure of the target protein is obtained from the Protein Data

Bank (PDB).[8]

Water molecules and any co-crystallized ligands are typically removed from the protein

structure.[9]

Polar hydrogens and Kollman charges are added to the protein.[10]
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The 3D structures of the 8-quinolinecarboxylic acid derivatives (ligands) are sketched

using chemical drawing software and optimized to their lowest energy conformation.[11]

Binding Site Definition:

The binding site, or active site, of the protein is defined. If the crystal structure contains a

co-crystallized ligand, the binding site can be defined as the region around this ligand.[12]

Alternatively, a "blind docking" approach can be used where the entire protein surface is

considered as the potential binding site.[12]

Docking Simulation:

A docking program (e.g., AutoDock, Maestro) is used to place the ligand into the defined

binding site of the protein.[7][13]

The program employs a search algorithm (e.g., Lamarckian genetic algorithm) to explore

various conformations and orientations of the ligand within the binding site.[10]

A scoring function is used to estimate the binding affinity (docking score) for each pose.

[11]

Analysis of Results:

The docking results are analyzed to identify the best-docked pose for each ligand, which is

typically the one with the lowest docking score or binding energy.[9]

The interactions between the ligand and the protein, such as hydrogen bonds and

hydrophobic interactions, are visualized and analyzed.[14]

Binding Affinity Assays
To experimentally validate the predictions from molecular docking, binding affinity assays are

performed. These assays measure the strength of the interaction between the ligand and the

protein.[15] Common techniques include:

Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to

determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.[16]
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Surface Plasmon Resonance (SPR): Monitors the binding of a ligand to a protein

immobilized on a sensor surface in real-time to determine on- and off-rates and the

dissociation constant (Kd).[16]

Fluorescence Polarization (FP): Measures the change in the polarization of fluorescently

labeled ligand upon binding to the protein.[16]

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay technique designed for

detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

[16]
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Caption: A generalized workflow for comparative molecular docking studies.
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Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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